Dimethyl 2,6-dichloroterephthalate

Descripción general

Descripción

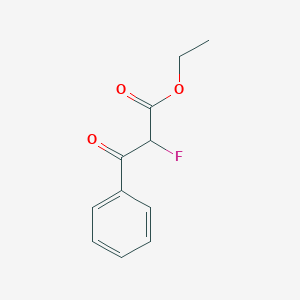

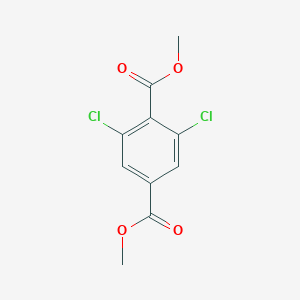

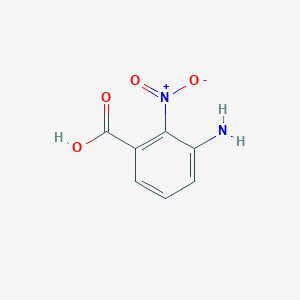

Dimethyl 2,6-dichloroterephthalate is a chemical compound with the molecular formula C10H8Cl2O4 . It has an average mass of 263.074 Da and a monoisotopic mass of 261.979950 Da .

Molecular Structure Analysis

The molecular structure of Dimethyl 2,6-dichloroterephthalate consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

Dimethyl 2,6-dichloroterephthalate is a solid at room temperature . It has a molecular weight of 263.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.Aplicaciones Científicas De Investigación

Application 1: Photocatalytic Oxidation in Wastewater Treatment

- Summary of the Application: A novel ferrate (VI)/titanium dioxide/ultraviolet [Fe (VI)/TiO 2 /UV] system was successfully established for the photocatalytic oxidation of dimethyl phthalate (DMP) from plastic industrial wastewater .

- Methods of Application: This system demonstrated a higher removal efficiency of DMP (95.2%) than the conventional TiO 2 /UV and Fe (VI) alone systems (51.8% and 23.5%, respectively) and produced obvious synergistic effects . The photocatalytic oxidant showed high activity and stability after nine cycles without loss of its effectiveness .

- Results or Outcomes: The mineralization efficiencies of DMP in actual industrial wastewater and simulated water were 87.1% and 95.2%, respectively, suggesting practical field applications .

Application 2: Adsorptive Removal from Aqueous Solutions

- Summary of the Application: Peanut hull-derived biochar was used as an adsorbent for the removal of DMP from aqueous solutions .

- Methods of Application: The biochars of different properties were produced at three pyrolysis temperatures (i.e., 450, 550, and 650 °C) to check how temperature affected the adsorbent properties and adsorption performance .

- Results or Outcomes: The removal efficiency order of four adsorbent was as follows: BC650 > CAC > BC550 > BC450 with maximum efficiency of 98.8% for BC650 followed by 98.6% for CAC at optimum conditions .

Application 3: Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide)

- Summary of the Application: An environmentally friendly one-pot synthetic method based on green chemistry was developed to prepare thermodynamically partially compatible poly (2,6-dimethyl-1,4-phenylene oxide) .

- Results or Outcomes: The specific results or outcomes were not detailed in the search results .

Application 4: Heterogeneous Catalytic Ozonation in Wastewater Treatment

- Summary of the Application: An efficient heterogeneous catalytic ozonation system using CeO2/Al2O3 catalyst was developed to remove dimethyl phthalate (DMP) from wastewater .

- Methods of Application: Under a neutral condition of pH = 6, this system achieved almost 100% DMP removal within 15 min at an optimized catalyst dosage of 30 g L−1 and the ozone flow rate of 22.5 mg min−1 .

- Results or Outcomes: The catalytic ozonation system exhibited a stable degradation performance of DMP in a wider pH range (pH = 5–10) .

Application 5: Synthesis of Low-Molecular-Weight Poly(2,6-dimethyl-1,4-phenylene oxide)

- Summary of the Application: Two methods for synthesizing low-molecular-weight poly (2,6-dimethyl-1,4-phenylene oxide) (LMW-PPO) using metal and non-metal catalysts were reported .

- Methods of Application: In the presence of Cu (II), PPO with an Mn of 6.0 × 10 3 can be obtained with peroxydisulfate (PDS) as the oxidant .

- Results or Outcomes: The decrease in Tg values from 215 °C to 159 °C with decreasing Mn of PPO mediated by peroxydisulfate indicate its improved processability while maintaining high thermal stability (Td5% = 427 °C–439 °C) .

Propiedades

IUPAC Name |

dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKPWGMXOIYCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,6-dichloroterephthalate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)